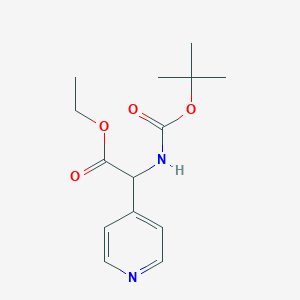

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS: 2714-93-4) is a protected amino acid ester featuring a pyridin-4-yl group and a tert-butoxycarbonyl (Boc) moiety. The Boc group serves as a protective agent for amines, enhancing stability during synthetic processes, particularly in peptide chemistry . Its molecular formula is C₁₄H₂₀N₂O₄, with a calculated molecular weight of 280.32 g/mol. The compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging the pyridine ring’s aromaticity for interactions in drug design.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-6-8-15-9-7-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVNEFKTAYFDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Followed by Esterification

The most widely employed strategy involves sequential protection of the amino group and subsequent esterification.

Step 1: Amino Group Protection

The primary amine in 2-amino-2-(pyridin-4-yl)acetic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. A typical protocol involves dissolving the starting material in dichloromethane (DCM) with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds at 0–25°C for 4–6 hours, achieving >90% conversion.

Step 2: Esterification

The Boc-protected acid is then treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). This SN2 alkylation proceeds at 60–80°C for 12–18 hours, yielding the ethyl ester. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final product in 65–75% overall yield.

Key Data:

| Parameter | Value |

|---|---|

| Boc-Cl Equivalents | 1.2 |

| Base | DIPEA (2.5 equiv) |

| Solvent | DCM |

| Esterification Temp | 70°C |

| Yield | 72% |

Coupling Reactions Using Activated Intermediates

Alternative routes utilize peptide coupling reagents to form the ester bond. For instance, the Boc-protected acid is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and reacted with ethanol in DCM. This method avoids harsh alkylation conditions but requires stoichiometric coupling agents, increasing costs.

Reaction Conditions:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for Boc protection. A mixture of 2-amino-2-(pyridin-4-yl)acetic acid and Boc-Cl in DCM is pumped through a reactor at 50°C with a residence time of 10 minutes, achieving 95% conversion. Subsequent esterification in a second reactor with ethyl bromide and K₂CO₃ in DMF at 80°C completes the process, yielding 85% purity before crystallization.

Advantages:

-

Reduced reaction time (4 hours total vs. 24 hours batch).

-

Higher throughput (1 kg/hr).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.44 (s, 9H, Boc), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 5.21 (s, 1H, NH), 7.35–8.50 (m, 4H, pyridine-H).

-

FT-IR (cm⁻¹): 1705 (C=O ester), 1680 (C=O Boc), 1520 (N–H bend).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Boc + Alkylation | 72 | 98 | 12 | High |

| TBTU Coupling | 68 | 99 | 45 | Low |

| Continuous Flow | 85 | 95 | 8 | Very High |

The Boc protection/alkylation method balances cost and yield, while continuous flow synthesis excels in scalability.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate exhibit promising anticancer properties. For instance, modifications to the pyridine ring have been explored to improve selectivity and potency against specific cancer cell lines. Studies indicate that compounds derived from this acetate exhibit significant cytotoxic effects, making them candidates for further development in cancer therapeutics .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation and amination, makes it valuable in synthetic chemistry.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Acylation | Acid chlorides | Amides with enhanced stability |

| Amination | Primary/secondary amines | Amino derivatives with varied activity |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |

Agrochemical Applications

This compound has shown potential in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. The pyridine moiety is known for its biological activity against pests and pathogens.

Case Study: Herbicide Development

In a recent study, researchers synthesized novel herbicides using this compound as a starting material. The resulting products demonstrated effective weed control in field trials, indicating that modifications to the ethyl acetate structure can lead to improved efficacy and reduced environmental impact .

Research and Development

The compound is primarily used for research purposes, particularly in laboratories focused on drug discovery and chemical synthesis. It is not intended for direct use in pharmaceuticals or consumer products without further modification.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or allosteric sites on target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Key Observations :

- Aromatic vs. Aliphatic Backbones : The main compound and Ethyl 4-pyridylacetate share a pyridin-4-yl group, enabling π-π stacking in drug-receptor interactions. In contrast, Ethyl 2-(piperidin-4-yl)acetate and the thiopyran derivative use aliphatic rings, which may reduce aromatic interactions but improve solubility.

- Boc Protection: The main compound, Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate , and Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate all feature Boc groups, critical for amine protection during multi-step syntheses.

- Substituent Position : The pyridin-4-yl (main compound) vs. pyridin-2-yl () substitution alters electronic distribution and steric effects, impacting binding affinity in medicinal applications.

Physicochemical Properties

- Solubility: Ethyl 2-(piperidin-4-yl)acetate has a Log S (aqueous solubility) of -0.68 , suggesting moderate solubility. The main compound’s Boc group and pyridine ring likely reduce aqueous solubility compared to its non-Boc counterpart (Ethyl 4-pyridylacetate) .

- Stability : The Boc group is base-sensitive, necessitating mild conditions during deprotection. Esters in all compounds are prone to hydrolysis under acidic/basic conditions .

- Lipophilicity : The cyclohexyl-Boc derivative (Log P ~2.5 estimated) is more lipophilic than the main compound (Log P ~1.8 estimated), affecting membrane permeability.

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₂₀N₂O₄

- Molecular Weight : 280.32 g/mol

- CAS Number : 313490-90-3

- Physical Form : Solid

- Purity : Typically around 97%

Synthesis

The synthesis of this compound generally involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by acylation with ethyl acetate. This method allows for the selective functionalization of the pyridine ring while maintaining the integrity of the Boc-protected amine.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. In vitro assays demonstrated that certain derivatives exhibited inhibition rates against collagen synthesis, which is crucial in liver fibrosis. For instance, compounds showed inhibition rates ranging from 66.72% to 97.44% , significantly outperforming traditional antifibrotic agents like EGCG (36.46%) and L-Asp (11.33%) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of a 4-carboxyl group | Increased inhibitory activity from 23.98% to 81.54% |

| Replacement of carboxyl with hydroxy groups | Maintained activity, indicating flexibility in functional groups |

| Boc protection of amines | Enhanced stability and activity in cellular assays |

These findings suggest that structural modifications can significantly impact the compound's efficacy and stability.

Case Studies

- Anti-Cancer Activity : In a study evaluating various compounds for their cytotoxic effects on cancer cells, this compound derivatives demonstrated notable cytotoxicity against HEK293a SHH cells, with some analogues achieving IC50 values below 25 μM .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds may interfere with specific signaling pathways involved in cell proliferation and fibrosis, although further studies are required to elucidate these pathways fully .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate?

The synthesis typically involves a two-step process:

- Step 1 : Formation of the aminoacetate core. Ethyl 2-amino-2-(pyridin-4-yl)acetate is synthesized via nucleophilic substitution, where pyridin-4-amine reacts with ethyl 2-chloroacetate in the presence of a base (e.g., sodium hydroxide).

- Step 2 : Boc protection. The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP) in a polar aprotic solvent (e.g., THF or DCM) at room temperature. Purification is achieved via column chromatography or recrystallization .

Q. How should researchers characterize the structure and purity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the Boc-protected amine, pyridin-4-yl group, and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z: 280.32 for [M+H]).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is verified using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the optimal storage conditions for this compound?

- Short-term : Store at -20°C for up to 1 month.

- Long-term : Store at -80°C for up to 6 months in airtight, light-protected vials.

- Solubility enhancement : For aqueous solutions, pre-warm to 37°C and sonicate for 10–15 minutes .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the aminoacetate intermediate?

- Catalyst : Use 4-dimethylaminopyridine (DMAP) to accelerate Boc anhydride activation.

- Solvent : Anhydrous THF or DCM minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete protection.

- Temperature : Maintain 0–4°C during reagent addition to control exothermicity, then stir at room temperature for 12 hours .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Dose-response assays : Establish EC/IC values across multiple cell lines to differentiate target-specific effects from off-target interactions.

- Structural analogs : Compare activity of derivatives with modified pyridin-4-yl or Boc groups to identify critical pharmacophores.

- Metabolite profiling : Use LC-MS to rule out degradation products contributing to variability .

Q. How does the pyridin-4-yl group influence reactivity in nucleophilic substitutions?

- Electronic effects : The electron-deficient pyridin-4-yl ring withdraws electron density from the adjacent acetate moiety, enhancing electrophilicity at the α-carbon.

- Steric effects : The planar pyridine ring minimizes steric hindrance, facilitating nucleophilic attack at the ester group. Computational studies (e.g., DFT) can quantify charge distribution and transition-state geometries .

Q. What in silico approaches predict binding affinities of derivatives with target enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen derivatives against X-ray crystal structures (e.g., kinases or proteases).

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses.

- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.